3-Iodoquinolin-2(1H)-one
Overview
Description
3-Iodoquinolin-2(1H)-one is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodoquinolin-2(1H)-one typically involves the iodination of quinolin-2(1H)-one. One common method is the Sandmeyer reaction, where quinolin-2(1H)-one is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the third position.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sandmeyer reactions or other iodination techniques that ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-Iodoquinolin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of 3-iodoquinolin-2-ol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include 3-azidoquinolin-2(1H)-one, 3-thioquinolin-2(1H)-one, and 3-aminoquinolin-2(1H)-one.
Oxidation Reactions: Products include quinoline-2,3-dione derivatives.
Reduction Reactions: Products include 3-iodoquinolin-2-ol.
Scientific Research Applications
3-Iodoquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Iodoquinolin-2(1H)-one involves its interaction with various molecular targets. The iodine atom enhances its ability to form halogen bonds with biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The compound may also interact with DNA, leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3-Bromoquinolin-2(1H)-one: Similar structure with a bromine atom instead of iodine.
3-Chloroquinolin-2(1H)-one: Similar structure with a chlorine atom instead of iodine.
3-Fluoroquinolin-2(1H)-one: Similar structure with a fluorine atom instead of iodine.
Uniqueness
3-Iodoquinolin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger halogen bonding and different pharmacokinetic properties.
Properties
IUPAC Name |
3-iodo-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNNDFAXILDTNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10465186 | |
Record name | 3-iodo-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335649-85-9 | |
Record name | 3-iodo-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10465186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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